N-[1-(furan-2-yl)ethyl]hydroxylamine
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Overview
Description
N-[1-(furan-2-yl)ethyl]hydroxylamine: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl group that is further bonded to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-yl)ethyl]hydroxylamine typically involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[1-(furan-2-yl)ethyl]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- N,N-Diethylhydroxylamine
- N,N-Dimethylhydroxylamine
- 3-(Aminomethyl)furan hydrochloride
Comparison:
- N-[1-(furan-2-yl)ethyl]hydroxylamine is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity.
- N,N-Diethylhydroxylamine and N,N-Dimethylhydroxylamine lack the furan ring, making them less reactive in certain types of chemical reactions.
- 3-(Aminomethyl)furan hydrochloride contains a furan ring but differs in the functional group attached, leading to different reactivity and applications .
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFFDDLGEYKSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587641 |
Source
|
Record name | 1-(Furan-2-yl)-N-hydroxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123606-36-0 |
Source
|
Record name | 1-(Furan-2-yl)-N-hydroxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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